molecular formula C23H16O5S B11952290 Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate CAS No. 27046-17-9

Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate

Cat. No.: B11952290
CAS No.: 27046-17-9
M. Wt: 404.4 g/mol
InChI Key: VSZGXZSYPHDPSY-UHFFFAOYSA-N
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Description

Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a phenyl group, a phenylsulfonyl group, and a naphthoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate typically involves the esterification of 1-hydroxy-2-naphthoic acid with phenyl 4-(phenylsulfonyl) chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 4-(phenylsulfonyl)phenyl acetate
  • Phenyl 4-(phenylsulfonyl)phenyl ether
  • Phenyl 4-(phenylsulfonyl)phenyl ketone

Uniqueness

Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate is unique due to the presence of both a naphthoate moiety and a phenylsulfonyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

27046-17-9

Molecular Formula

C23H16O5S

Molecular Weight

404.4 g/mol

IUPAC Name

phenyl 4-(benzenesulfonyl)-1-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C23H16O5S/c24-22-19-14-8-7-13-18(19)21(29(26,27)17-11-5-2-6-12-17)15-20(22)23(25)28-16-9-3-1-4-10-16/h1-15,24H

InChI Key

VSZGXZSYPHDPSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)C4=CC=CC=C4)O

Origin of Product

United States

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